5-Methyl-2-p-tolyl-1H-benzoimidazole
Overview
Description
5-Methyl-2-p-tolyl-1H-benzoimidazole is a chemical compound with the molecular formula C15H14N2 and a molecular weight of 222.291 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Methyl-2-(4-methylphenyl)-1h-benzimidazole may also interact with various biological targets.
Mode of Action
It is plausible that it interacts with its targets in a manner similar to other benzimidazole derivatives, which often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Related compounds such as indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Methyl-2-(4-methylphenyl)-1h-benzimidazole may influence a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by similar compounds , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-p-tolyl-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with p-tolualdehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-p-tolyl-1H-benzoimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzimidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
5-Methyl-2-p-tolyl-1H-benzoimidazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-p-Tolyl-1H-benzoimidazole: Similar in structure but lacks the methyl group at the 5-position.
5-Methyl-2-(p-tolylamino)benzoic Acid: Contains an amino group instead of the benzimidazole ring.
Uniqueness
5-Methyl-2-p-tolyl-1H-benzoimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position and the p-tolyl group at the 2-position can enhance its interactions with molecular targets and improve its pharmacological properties .
Properties
IUPAC Name |
6-methyl-2-(4-methylphenyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-10-3-6-12(7-4-10)15-16-13-8-5-11(2)9-14(13)17-15/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBSAVHQPYKEQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358400 | |
Record name | 5-methyl-2-(4-methylphenyl)-1h-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7118-66-3 | |
Record name | 6-Methyl-2-(4-methylphenyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7118-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methyl-2-(4-methylphenyl)-1h-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Methyl-2-(4-methylphenyl)-1H-benzimidazole (MPBD) exert its inhibitory effect on Matrix Metalloproteinase-9 (MMP-9)?
A1: MPBD indirectly inhibits MMP-9 by targeting the activator protein-1 (AP-1) transcription factor. [] The research demonstrates that MPBD inhibits the transactivation activity of AP-1, which is essential for MMP-9 gene expression. [] Consequently, by suppressing AP-1 activity, MPBD indirectly reduces MMP-9 expression. [] This mechanism highlights MPBD's potential as a therapeutic agent targeting MMP-9-mediated processes, such as cancer cell invasion and osteoclast activity. []
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